

Characterization of regioisomers of iodo-(trifluoromethoxy)benzene

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Compound of Interest

Compound Name:	1- <i>odo</i> -2-(trifluoromethoxy)benzene
Cat. No.:	B066226

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A Comparative Guide to the Regioisomers of Iodo-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the three regioisomers of iodo-(trifluoromethoxy)benzene: the ortho (**1-*odo*-2-(trifluoromethoxy)benzene**), meta (1-*odo*-3-(trifluoromethoxy)benzene), and para (1-*odo*-4-(trifluoromethoxy)benzene). These compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, due to the unique electronic properties conferred by the trifluoromethoxy group and the reactive carbon-iodine bond.[\[1\]](#)

Physicochemical and Spectroscopic Characterization

The physical and spectral properties of these isomers are critical for their identification, purification, and utilization in synthetic pathways. The following tables summarize the key characterization data available for each regioisomer.

Physicochemical Properties

Property	1-Iodo-2-(trifluoromethoxy)benzene	1-Iodo-3-(trifluoromethoxy)benzene	1-Iodo-4-(trifluoromethoxy)benzene
CAS Number	175278-00-9[2][3]	198206-33-6[4][5]	103962-05-6
Molecular Formula	C ₇ H ₄ F ₃ IO[2][3]	C ₇ H ₄ F ₃ IO[5]	C ₇ H ₄ F ₃ IO
Molecular Weight	288.01 g/mol [2][3]	288.01 g/mol [5]	288.01 g/mol
Boiling Point	164-165 °C[2]	Not available	177-179 °C[6]
Density	1.855 g/mL at 25 °C[2]	Not available	1.84 g/mL at 25 °C[6]
Refractive Index	n _{20/D} 1.5060[2]	Not available	n _{20/D} 1.504[6]

Spectroscopic Data Summary

Detailed spectroscopic data such as NMR chemical shifts and IR absorption peaks are essential for unambiguous structural confirmation. While specific peak lists are not readily available in summarized formats, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectral data are reported to be available for these compounds from various chemical suppliers and databases. [4] Researchers should consult these resources for complete spectral information.

Spectroscopic Data	1-Iodo-2-(trifluoromethoxy)benzene	1-Iodo-3-(trifluoromethoxy)benzene	1-Iodo-4-(trifluoromethoxy)benzene
¹ H NMR	Data available[7]	Data available[4]	Data available[7][8]
¹³ C NMR	Data available[7]	Data available[4]	Data available[7][8]
¹⁹ F NMR	Data available[7]	Data available[4]	Data available[7][8]
IR Spectroscopy	Data available	Data available[4]	Data available[8]
Mass Spectrometry	Data available	Data available[4]	Data available[8]

Experimental Protocols

The synthesis of iodo-(trifluoromethoxy)benzene regioisomers can be achieved through several synthetic strategies. A common and effective method involves a bromine-lithium exchange from the corresponding bromo-(trifluoromethoxy)benzene precursor, followed by quenching with an iodine source.

General Synthesis of Iodo-(trifluoromethoxy)benzenes via Halogen-Metal Exchange

This protocol is adapted from a general method for the synthesis of aryl iodides.[\[9\]](#)

Materials:

- Bromo-(trifluoromethoxy)benzene (ortho, meta, or para isomer)
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Iodine (I₂)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A solution of the appropriate bromo-(trifluoromethoxy)benzene isomer in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1 hour to facilitate the bromine-lithium exchange, forming the corresponding aryllithium species.

- A solution of iodine in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
- The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
- The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the desired iodo-(trifluoromethoxy)benzene regioisomer.[9] The meta- and para-isomers have been successfully synthesized using this approach with reported yields of 74% and 86% respectively.[9]

Experimental and logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of iodo-(trifluoromethoxy)benzene regioisomers and a logical diagram of their application areas.

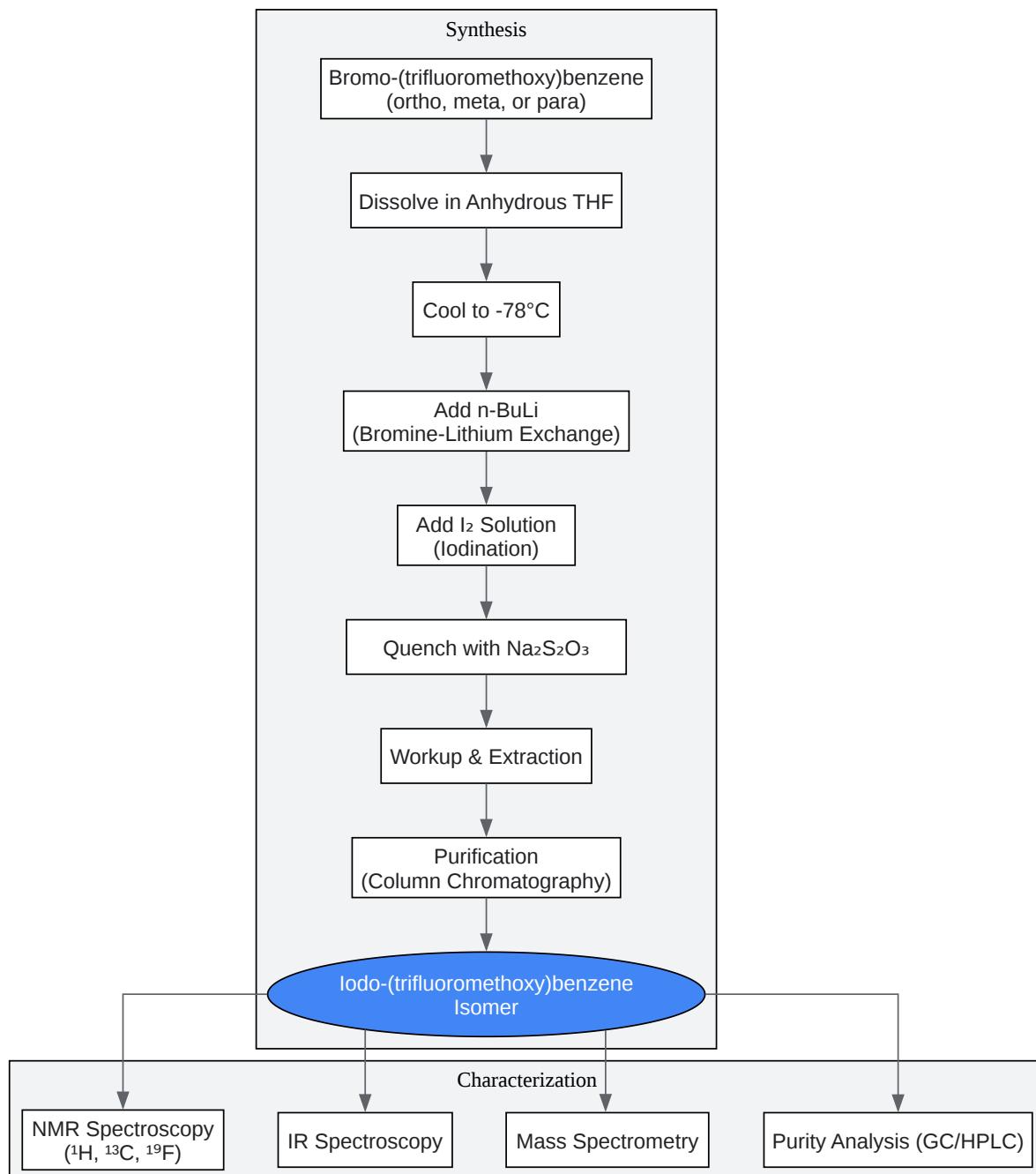
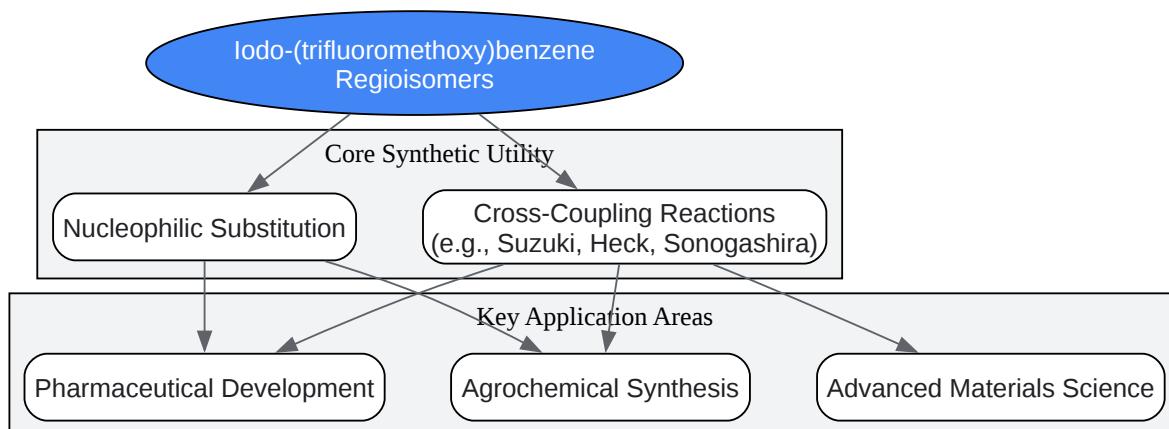
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Fig. 1: General workflow for the synthesis and characterization of iodo-(trifluoromethoxy)benzene isomers.



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Fig. 2: Application areas and synthetic utility of iodo-(trifluoromethoxy)benzene regioisomers.

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